molecular formula C32H41NO B14388597 N-(Phenanthren-9-YL)octadeca-9,12-dienamide CAS No. 90094-83-0

N-(Phenanthren-9-YL)octadeca-9,12-dienamide

Cat. No.: B14388597
CAS No.: 90094-83-0
M. Wt: 455.7 g/mol
InChI Key: BGLYUAKRGUUFRY-UHFFFAOYSA-N
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Description

N-(Phenanthren-9-YL)octadeca-9,12-dienamide: is a complex organic compound characterized by the presence of a phenanthrene moiety attached to an octadecadienamide chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenanthren-9-YL)octadeca-9,12-dienamide typically involves the following steps:

    Formation of Octadeca-9,12-dienoic Acid: This can be achieved through the oxidation of linoleic acid using potassium permanganate or other oxidizing agents.

    Amidation Reaction: The octadeca-9,12-dienoic acid is then reacted with phenanthren-9-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecadienamide chain.

    Reduction: Reduction reactions can target the double bonds, converting them into single bonds.

    Substitution: The phenanthrene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitrating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

N-(Phenanthren-9-YL)octadeca-9,12-dienamide has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Phenanthren-9-YL)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular functions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenanthren-9-ylhexadecanamide
  • Octadeca-9,12-dienamide
  • Phenanthrene derivatives with different aliphatic chains

Uniqueness

N-(Phenanthren-9-YL)octadeca-9,12-dienamide is unique due to its specific combination of a phenanthrene moiety with an octadecadienamide chain, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

90094-83-0

Molecular Formula

C32H41NO

Molecular Weight

455.7 g/mol

IUPAC Name

N-phenanthren-9-yloctadeca-9,12-dienamide

InChI

InChI=1S/C32H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-32(34)33-31-26-27-21-17-18-22-28(27)29-23-19-20-24-30(29)31/h6-7,9-10,17-24,26H,2-5,8,11-16,25H2,1H3,(H,33,34)

InChI Key

BGLYUAKRGUUFRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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